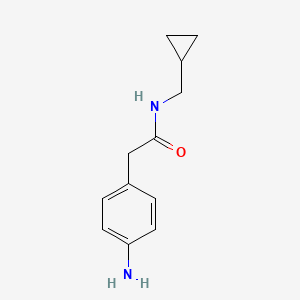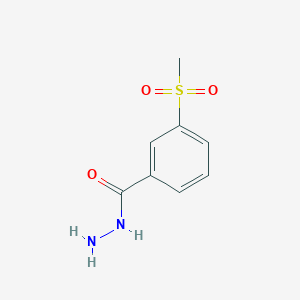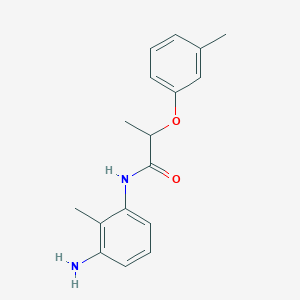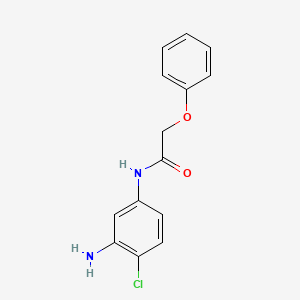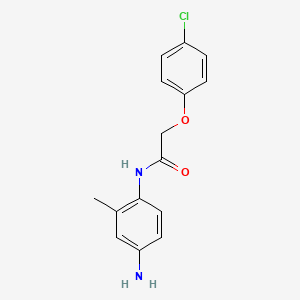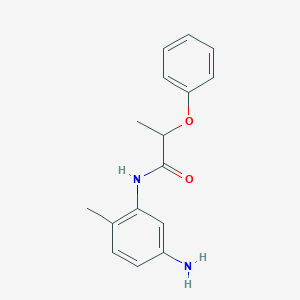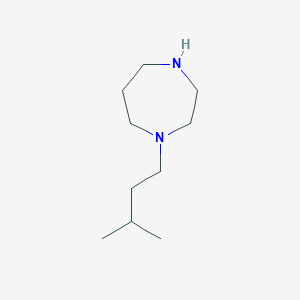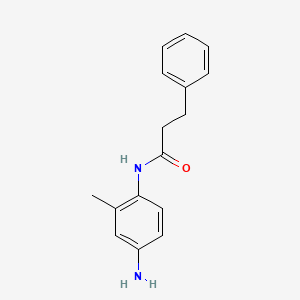
N-(4-Amino-2-methylphenyl)-3-phenylpropanamide
Vue d'ensemble
Description
N-(4-Amino-2-methylphenyl)-3-phenylpropanamide, also known as N-methyl-4-aminophenyl-3-phenylpropionamide, is an organic compound belonging to the class of amides. It is a white crystalline solid with a melting point of 119-122°C and a boiling point of 393-395°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. N-methyl-4-aminophenyl-3-phenylpropionamide has many applications in scientific research, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that certain derivatives related to N-(4-Amino-2-methylphenyl)-3-phenylpropanamide exhibit significant antibacterial and antifungal properties. For instance, two biologically active thiophene-3-carboxamide derivatives were found to show antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Vasu et al., 2003).
Anticancer Applications
Functionalized amino acid derivatives, closely related to this compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds demonstrated promising cytotoxicity in ovarian and oral cancers, suggesting their potential as templates for designing new anticancer agents (Vivek Kumar et al., 2009).
Non-cytotoxic Compounds with Mild Antibacterial Activity
Enaminones, which share structural features with this compound, have been identified as non-cytotoxic compounds with mild antibacterial activity. This characteristic underlines the potential of such compounds in pharmaceutical applications where non-toxicity is crucial (M. Cindrić et al., 2018).
Chemoselective Synthesis Applications
Research into this compound and its derivatives has also contributed to the field of chemoselective synthesis. For example, the study of the chemoselective reactions of certain amides with electrophiles has led to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing the compound's utility in facilitating selective synthetic pathways (C. Hajji et al., 2002).
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWPGGOSJIRKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)
